Compound Description: Ibrutinib (chemical name: PCI-32765) is a potent, orally available, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. Ibrutinib has shown promising results in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.
Relevance: While Ibrutinib itself is not structurally similar to 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide, it served as a starting point for the development of CHMFL-FLT3-213 []. This suggests that the core structure of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide might possess structural elements similar to known kinase inhibitors, which could be explored for potential anti-cancer activity.
CHMFL-FLT3-213 (Compound 14)
Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor developed through a structure-guided drug design approach based on Ibrutinib []. It exhibits high inhibitory activity against FLT3-ITD mutants and associated oncogenic mutations frequently found in acute myeloid leukemia (AML) []. Preclinical studies demonstrated its efficacy in inhibiting tumor growth in AML models [].
Relevance: CHMFL-FLT3-213 shares a common pharmacophore with 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide, specifically the pyrazolo[3,4-d]pyrimidine core []. This structural similarity suggests that 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide may also possess FLT3 kinase inhibitory activity or exhibit activity against similar kinase targets.
Compound Description: This compound belongs to a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives synthesized and evaluated for antitumor activity []. It demonstrated the highest potency among the series against the MCF7 human breast adenocarcinoma cell line with an IC50 in the micromolar range [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.